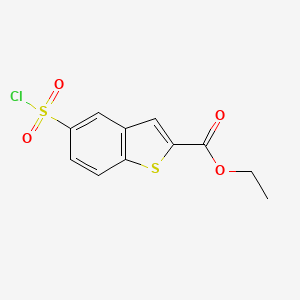
Ethyl 5-(chlorosulfonyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H9ClO4S2 and its molecular weight is 304.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 5-(chlorosulfonyl)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by the presence of a benzothiophene moiety, which is known for its diverse pharmacological properties. The synthesis typically involves the chlorosulfonation of benzothiophene derivatives followed by esterification processes.
Synthesis Overview
The synthesis can be summarized as follows:
- Chlorosulfonation : The benzothiophene derivative undergoes chlorosulfonation using chlorosulfonic acid.
- Esterification : The resulting sulfonyl compound is then esterified with ethanol to yield this compound.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to benzothiophene exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella Typhi.
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA |
| 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | 4 | MRSA |
| 2-Ethylhexyl 5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains, suggesting that this compound may possess similar antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Studies have shown that certain benzothiophene derivatives exhibit low cytotoxicity against mammalian cell lines, suggesting a favorable therapeutic index. For example, a derivative was tested at concentrations significantly higher than its MIC without exhibiting cytotoxic effects on A549 cells (human alveolar basal epithelial cells) .
The mechanism through which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that it may inhibit key enzymes involved in bacterial metabolism or disrupt cellular integrity through interaction with membrane components.
Case Study: Antimicrobial Efficacy Against MRSA
In a recent study, this compound was evaluated for its activity against MRSA. The compound demonstrated promising results with an MIC comparable to standard antibiotics, indicating potential as a new therapeutic agent for resistant bacterial infections .
Research Findings
Research has consistently highlighted the potential of benzothiophene derivatives as leads in drug development. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiophene core can enhance biological activity while reducing toxicity .
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4S2/c1-2-16-11(13)10-6-7-5-8(18(12,14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDNJDOKZQXNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















